molecular formula C17H14BrN5O B2841785 (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1396875-08-3

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2841785
CAS No.: 1396875-08-3
M. Wt: 384.237
InChI Key: ACPLGSVQAZDHMB-UHFFFAOYSA-N
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Description

The compound (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features both a tetrazole ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The dihydroisoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its tetrazole ring is known to mimic carboxylate groups, which can be advantageous in drug design.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism by which (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the dihydroisoquinoline moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-bromophenyl)-2H-tetrazol-5-yl)(isoquinolin-2-yl)methanone: Similar structure but lacks the dihydroisoquinoline moiety.

    (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-1-yl)methanone: Similar structure but with a different position of the dihydroisoquinoline moiety.

Uniqueness

The uniqueness of (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its combination of a tetrazole ring and a dihydroisoquinoline moiety

Properties

IUPAC Name

[2-(4-bromophenyl)tetrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLGSVQAZDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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